2-(4-bromophenyl)-4,5-dihydro-1H-imidazole
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (like melting point, boiling point, solubility, etc.) and its chemical properties (like acidity, basicity, reactivity, etc.).Scientific Research Applications
Antimicrobial Agents
Research has highlighted the potential of imidazole derivatives, including 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole, as potent antimicrobial agents. A study by Narwal et al. (2012) synthesized various imidazole derivatives and found them effective against Candida albicans, showcasing their antimicrobial properties (Narwal et al., 2012).
Synthetic Methodologies
Hu Zhi-zhi (2009) focused on the synthesis and reaction mechanism of a related compound, 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole, providing insights into the synthetic processes and optimization of conditions for producing these compounds (Hu Zhi-zhi, 2009).
Molecular Structure and Docking Studies
Jayashree et al. (2019) analyzed the molecular structure, Hirshfeld surface, and docking studies of a similar compound, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole. Their research provides valuable insights into the stability, charge transfer, and potential biological interactions of these molecules (Jayashree et al., 2019).
Crystal Structure Analysis
Mohamed et al. (2013) conducted a study on the crystal structure of 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, providing insights into the molecular orientations and stacking behaviors in the crystalline state (Mohamed et al., 2013).
Reactivity and Spectroscopic Analysis
Thomas et al. (2018) reportedthe solvent-free synthesis of imidazole derivatives, including 2-chloro-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole and 1-(4-bromophenyl)-2-chloro-4,5-dimethyl-1H-imidazole. Their study included detailed spectroscopic characterization and reactivity analyses, highlighting the potential applications in various fields (Thomas et al., 2018).
Metal-Organic Frameworks (MOFs)
Zhu et al. (2015) and Zhang et al. (2013) explored the use of 2-(p-Bromophenyl)-Imidazole Dicarboxylate in constructing Metal-Organic Frameworks (MOFs). These studies demonstrate the potential of imidazole derivatives in developing novel MOF structures with unique properties and applications in material science (Zhu et al., 2015); (Zhang et al., 2013).
Photophysical Studies
Somasundaram et al. (2018) conducted structural and photophysical studies on imidazole-based molecules, including 2-(1-(4-bromophenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, demonstrating their applications in the field of fluorescence and photochromic materials (Somasundaram et al., 2018).
Sensor Development
Yanpeng et al. (2019) synthesized compounds related to 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole for detecting metal ions. Their research shows the potential of these compounds in developing sensitive and selective sensors for metal ions like Fe3+ (Yanpeng et al., 2019).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its potential hazards, and the precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic routes to the compound, new reactions that it might undergo, or new applications for the compound in areas like medicine or materials science.
properties
IUPAC Name |
2-(4-bromophenyl)-4,5-dihydro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIZQBIGMUWVTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395630 | |
Record name | 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-4,5-dihydro-1H-imidazole | |
CAS RN |
206535-83-3 | |
Record name | 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-BROMOPHENYL)-4,5-DIHYDRO-1H-IMIDAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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